Nitrosulfathiazole

Beschreibung

Historical Context of Nitrosulfathiazole in Medicinal Chemistry and Related Fields

The journey of medicinal chemistry is marked by the transition from natural remedies to the synthesis of targeted therapeutic agents. cutm.ac.innih.gov The development of sulfonamides in the 1930s, stemming from the discovery of prontosil's antibacterial properties, was a pivotal moment in this transition. slideshare.net This class of drugs became the first effective systemic antimicrobial agents and opened a new era in the fight against bacterial infections. slideshare.net

Nitrosulfathiazole emerged within this context as a derivative of sulfathiazole (B1682510), one of the early and potent sulfonamides. slideshare.net The core structure of these compounds, a sulfanilamide (B372717) nucleus, was found to be crucial for their antibacterial action. slideshare.net Research during this period was heavily focused on modifying this core structure to enhance efficacy and broaden the spectrum of activity. The introduction of a nitro group to the sulfathiazole molecule created nitrosulfathiazole.

The World Health Organization (WHO) has played a role in the classification of pharmaceutical substances through the establishment of International Nonproprietary Names (INN). who.intwho.int Nitrosulfathiazole is listed within the INN system, which provides a standardized nomenclature for drugs worldwide. who.intwho.int This inclusion signifies its recognition as a distinct chemical entity within the pharmaceutical landscape.

Early research also explored the physical and chemical properties of sulfonamide derivatives. For instance, studies on the optical crystallographic properties of various substances, including para-nitrosulfathiazole, were conducted to provide rapid and specific methods for identification. researchgate.net

Significance of Nitrosulfathiazole in Contemporary Chemical and Biomedical Research

While many of the original sulfonamides have been superseded by more modern antibiotics due to issues like bacterial resistance, the chemical scaffold of these compounds, including nitrosulfathiazole, continues to be of interest to researchers. slideshare.net Contemporary research often explores novel applications and mechanisms of action for established compound classes.

One area of investigation involves the study of drug-induced toxicities. For example, research into the hematological effects of certain drugs has referenced nitrosulfathiazole. Some studies have suggested that the p-nitrosulfathiazole group, a potential metabolite, might be involved in the inhibition of DNA synthesis in bone marrow stem cells. medicalresearchjournal.orgnih.gov This highlights the importance of understanding the metabolic fate and potential off-target effects of such compounds.

Furthermore, nitrosulfathiazole and its derivatives are included in large chemical databases used for virtual screening in drug discovery efforts. nih.gov These databases are instrumental in identifying potential drug candidates for a variety of diseases by computationally assessing their binding affinity to biological targets. nih.gov For instance, in the search for inhibitors of the main protease of SARS-CoV-2, vast libraries of compounds, which would include entities like nitrosulfathiazole, are screened. nih.gov

The compound is also listed in patents related to bioadhesive compositions for topical drug delivery, indicating its potential utility as a component in such formulations. google.comgoogle.com These compositions are designed for controlled and sustained release of active agents. google.com

Conceptual Frameworks Guiding Nitrosulfathiazole Investigations

Research involving chemical compounds like nitrosulfathiazole is guided by established conceptual and theoretical frameworks. phoenix.eduscribbr.co.uk These frameworks provide a structure for the research process, from the initial research question to the interpretation of results. phoenix.eduscribbr.co.uk

A conceptual framework can be thought of as a map that outlines the key concepts, variables, and their expected relationships within a study. phoenix.eduscribbr.co.uk It is often developed from a literature review and helps to define the scope and direction of the research. scribbr.co.uk For instance, an investigation into the structure-activity relationship (SAR) of nitrosulfathiazole derivatives would be based on a conceptual framework that links specific chemical modifications to changes in biological activity.

A theoretical framework , on the other hand, is typically based on a single, well-established theory that provides a more focused explanation for the research problem. phoenix.edu In the context of nitrosulfathiazole, a study on its potential mechanism of toxicity might be guided by a theoretical framework related to cellular stress responses or DNA damage pathways.

These frameworks are crucial for ensuring that research is grounded in existing knowledge and that the findings can be reliably interpreted and contribute to the broader scientific understanding. phoenix.edu They help researchers to formulate clear hypotheses, design appropriate experiments, and analyze data in a systematic way. scribbr.co.uk

Compound Information

| Compound Name | Chemical Formula | Molar Mass | Key Characteristics |

| Nitrosulfathiazole | C9H7N3O4S2 | 297.30 g/mol | A derivative of sulfathiazole containing a nitro group. |

| Sulfathiazole | C9H9N3O2S2 | 255.32 g/mol | An early and potent sulfonamide antibiotic. |

| Prontosil | C12H13N5O2S | 291.33 g/mol | The first commercially available antibacterial sulfonamide. |

| Sulfanilamide | C6H8N2O2S | 172.21 g/mol | The core chemical structure of sulfonamide drugs. |

| para-Nitrosulfathiazole | C9H7N3O4S2 | 297.30 g/mol | A specific isomer of nitrosulfathiazole studied for its crystallographic properties. |

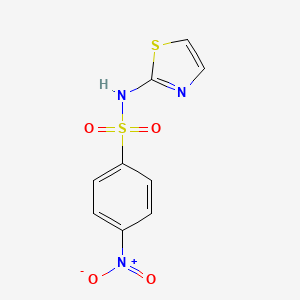

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-nitro-N-(1,3-thiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O4S2/c13-12(14)7-1-3-8(4-2-7)18(15,16)11-9-10-5-6-17-9/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIASIHHEOGXVOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197091 | |

| Record name | Nitrosulfathiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473-42-7 | |

| Record name | Nitrosulfathiazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrosulfathiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITROSULFATHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO9CU4TX7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Nitrosulfathiazole

Advanced Synthetic Routes to Nitrosulfathiazole and its Analogues

The synthesis of Nitrosulfathiazole and its related compounds is primarily anchored in the chemical manipulation of the parent sulfathiazole (B1682510) molecule. Advances in synthetic chemistry have provided several pathways to these molecules, ranging from classical nitrosation reactions to more contemporary catalytic methods.

Mechanistic Studies of Nitrosulfathiazole Formation

The formation of Nitrosulfathiazole from sulfathiazole proceeds via an N-nitrosation reaction. This transformation involves the electrophilic attack of a nitrosating agent on the nitrogen atom of the sulfonamide group. The mechanism is influenced by the reaction conditions, particularly the pH. In acidic media, nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid, is protonated to form the highly electrophilic nitrosonium ion (NO⁺) or its carriers like dinitrogen trioxide (N₂O₃). smolecule.comscielo.brnih.govacs.org

Studies on the nitroso group transfer from N-nitrososulfonamides to other nucleophiles, such as thiolate ions, suggest that the reaction mechanism involves the nucleophilic attack on the nitroso group, with the sulfonamide anion acting as a leaving group. conicet.gov.ar The transition state for this transfer can be influenced by the electronic properties of substituents on the aromatic ring of the nitrosating agent. acs.org

Optimization of Reaction Conditions for Nitrosulfathiazole Synthesis

The synthesis of N-nitroso compounds is highly dependent on the reaction conditions. For the nitrosation of sulfathiazole, key parameters to optimize include the choice of nitrosating agent, solvent, temperature, and pH.

Common nitrosating agents include sodium nitrite in the presence of an acid (like HCl), nitrosyl halides (e.g., NOCl), and nitrosonium salts (e.g., NOBF₄), which are effective in organic solvents under mild conditions. nih.gov The reaction of sulfathiazole with sodium nitrite in an acidic medium is a typical method. scielo.brscielo.br For instance, a reaction can be carried out at room temperature (25 °C) in a solution with a final HCl concentration of 1M (pH=0) for a short duration. scielo.brscielo.br

The use of tert-butyl nitrite (TBN) has emerged as a versatile reagent for N-nitrosation reactions, including those of sulfonamides, often proceeding under mild, neutral, or even metal-free conditions. organic-chemistry.orgresearchgate.netresearchgate.netrsc.org This reagent offers high functional group tolerance. organic-chemistry.org

The table below summarizes various conditions for N-nitrosation of sulfonamides, which can be adapted for Nitrosulfathiazole synthesis.

| Nitrosating Agent | Substrate | Solvent | Conditions | Yield | Reference |

| Sodium Nitrite / HCl | Sulfathiazole | DMSO/Water | Room Temp, 5 min | - | scielo.brscielo.br |

| tert-Butyl Nitrite | Sulfonamides | - | Room Temp, 30 min | Excellent | researchgate.net |

| [NO⁺·Crown·H(NO₃)₂⁻] | Secondary Amines | Dichloromethane | Mild, Homogeneous | - | organic-chemistry.org |

| Nitromethane (B149229) / TBHP | Secondary Amines | - | Iodide-catalyzed | - | organic-chemistry.org |

Yields are as reported in the source and may not be specific to Nitrosulfathiazole.

Catalytic Approaches in Nitrosulfathiazole Synthesis

While direct nitrosation is common, catalytic methods offer advantages in terms of efficiency and selectivity. Recent advances in the synthesis of sulfonamides, the precursors to Nitrosulfathiazole, have explored various catalytic systems. For instance, copper-catalyzed one-step synthesis of sulfonamides from (hetero)arylboronic acids, amines, and DABSO has been developed. thieme-connect.com

For the N-nitrosation step itself, iodide-catalyzed processes for the synthesis of N-nitrosamines from amines and nitromethane using an oxidant like TBHP have been reported. organic-chemistry.org Although not specifically documented for Nitrosulfathiazole, such catalytic systems could potentially be adapted. The use of metal catalysts like Pd/alumina, Ni/alumina, and Ru/alumina is more commonly associated with the reduction (decomposition) of nitrosamines rather than their synthesis. nih.gov

Design and Synthesis of Novel Nitrosulfathiazole Derivatives

The modification of the Nitrosulfathiazole scaffold offers a pathway to new chemical entities with potentially altered physicochemical properties and biological activities.

Rational Design Strategies for Nitrosulfathiazole Analogues and Prodrugs

The design of analogues and prodrugs of Nitrosulfathiazole can be guided by several principles. Prodrug strategies are often employed to improve properties such as solubility, stability, or targeted delivery. For sulfonamides like sulfathiazole, prodrugs have been synthesized by creating azo linkages. sciensage.infosciensage.inforesearchgate.net These azo compounds can be designed to be cleaved by specific enzymes, such as azoreductase found in certain bacteria, to release the parent drug. sciensage.infosciensage.inforesearchgate.net

For example, a mutual prodrug of sulfathiazole and mesalamine was prepared through a diazotization reaction, coupling sulfathiazole with salicylic (B10762653) acid. sciensage.infosciensage.inforesearchgate.net This approach targets the colon, where bacterial azoreductase can cleave the azo bond, releasing both active moieties. Another strategy involves creating prodrugs with a spontaneously cleavable guanidine (B92328) moiety, which has been applied to sulfathiazole to enhance water solubility. nih.gov

The design of analogues can involve modifying the thiazole (B1198619) ring or the phenylsulfonamide portion of the molecule. The introduction of various substituents on the phenyl ring can modulate the electronic properties and lipophilicity of the molecule, which can be a key aspect of rational drug design. rsc.org

Functionalization and Chemical Modification of the Nitrosulfathiazole Scaffold

The Nitrosulfathiazole scaffold possesses several sites amenable to chemical modification. The thiazole ring itself is a versatile heterocycle that can undergo various reactions. smolecule.comsemanticscholar.org The amino group on the phenyl ring (if not the site of nitrosation) or other positions on the aromatic rings can be functionalized.

The synthesis of various sulfathiazole derivatives has been extensively explored, providing a basis for creating Nitrosulfathiazole analogues. For instance, new sulfathiazole derivatives have been synthesized by reacting sulfathiazole with different substituted aldehydes. researchgate.net The amino group of 2-aminothiazole (B372263), a key precursor, is nucleophilic and can readily undergo acylation, alkylation, and condensation reactions. smolecule.com

The sulfonamide group can also be a point of modification. While the N-nitroso group is the defining feature of Nitrosulfathiazole, the parent sulfonamide can be functionalized in various ways before the nitrosation step. For example, N-acyl sulfonamides have been explored as potential prodrugs. acs.org

Green Chemistry Principles in Nitrosulfathiazole Synthesis

The application of green chemistry principles to the synthesis of pharmaceutical compounds is a critical aspect of modern medicinal chemistry, aiming to reduce the environmental impact of chemical processes. While specific research on the green synthesis of Nitrosulfathiazole is not extensively documented, the principles can be applied to its known synthetic pathways. The conventional synthesis of Nitrosulfathiazole typically involves the reaction of 2-aminothiazole with 4-nitrobenzenesulfonyl chloride. The integration of green chemistry focuses on improving the sustainability of this process by addressing factors such as solvent choice, energy consumption, and waste generation.

The core tenets of green chemistry, as defined by Anastas and Warner, provide a framework for creating more environmentally benign synthetic methods. ijacskros.com These principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals and products, using safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, reducing unnecessary derivatization, using catalytic reagents, designing for degradation, implementing real-time analysis for pollution prevention, and minimizing the potential for accidents. ijacskros.comresearchgate.net

Safer Solvents and Reaction Media

A primary focus of green chemistry is the replacement of volatile organic compounds (VOCs) with safer, more environmentally friendly alternatives. greenrosechemistry.com Traditional organic syntheses often rely on solvents that pose risks to human health and the environment. researchgate.net For the synthesis of sulfonamides and thiazoles, greener solvents are being explored.

Water: As a non-toxic, non-flammable, and readily available solvent, water is a highly desirable medium for organic reactions. researchgate.net Research has demonstrated successful sulfonamide synthesis in aqueous media, often using a base like sodium carbonate to scavenge HCl produced during the reaction. greenrosechemistry.com

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic and non-flammable solvent alternative. ijcps.orgorientjchem.org Its properties can be fine-tuned by adjusting temperature and pressure, and it is easily removed from the reaction mixture, simplifying purification. ijcps.org

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): ILs are salts with low melting points that can serve as reaction media. ijcps.orgorientjchem.org While some concerns about their toxicity exist, they are non-volatile, reducing air pollution. greenrosechemistry.com DESs, mixtures of hydrogen bond donors and acceptors, offer similar benefits and are often more biodegradable and less expensive than ILs. orientjchem.org

Bio-based Solvents: Solvents derived from renewable feedstocks, such as dimethyl carbonate (DMC) and Cyrene, are gaining traction as biodegradable and less toxic replacements for hazardous solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). greenrosechemistry.comijcps.org

Energy-Efficient Synthesis Methods

Reducing energy consumption is another cornerstone of green chemistry, often leading to shorter reaction times and increased efficiency. researchgate.net

Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can dramatically accelerate chemical reactions, often leading to higher yields and purer products in a fraction of the time required for conventional heating. pensoft.netrsc.orgrsc.org This efficiency stems from the direct and uniform heating of the reaction mixture. researchgate.net MAOS has been successfully applied to the synthesis of various nitrogen-containing heterocycles, including triazoles and their derivatives, suggesting its applicability to thiazole-containing compounds like Nitrosulfathiazole. pensoft.netrsc.orgrsc.org

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields. nih.govnih.gov The phenomenon of acoustic cavitation creates localized high-pressure and high-temperature spots, promoting molecular reactivity. beilstein-journals.org This technique has been effectively used for synthesizing various heterocyclic compounds, including triazole and thiazole derivatives, often under milder conditions and in shorter times than conventional methods. nih.govnih.govmdpi.com

Catalysis and Waste Reduction

Green chemistry emphasizes the use of catalysts to improve reaction efficiency and reduce waste, favoring catalytic reagents over stoichiometric ones. researchgate.net

Biocatalysis: Enzymes can function as highly specific catalysts under mild conditions, often eliminating the need for protecting groups and reducing the generation of byproducts. nih.gov The use of biocatalysts, such as modified chitosan, has been explored for the synthesis of thiazole derivatives. nih.gov

Heterogeneous Catalysts: Solid-supported catalysts are advantageous as they can be easily separated from the reaction mixture and potentially reused, minimizing waste and simplifying product purification. zenodo.org For instance, silica-supported tungstosilisic acid has been used as a reusable catalyst for the synthesis of Hantzsch thiazole derivatives.

The table below compares conventional synthesis attributes with potential green alternatives applicable to Nitrosulfathiazole synthesis.

| Feature | Conventional Method | Green Chemistry Alternative | Potential Benefits |

| Solvent | Volatile Organic Compounds (e.g., Pyridine, DMF) | Water, Supercritical CO₂, Bio-solvents | Reduced toxicity, lower environmental impact, improved safety. greenrosechemistry.comorientjchem.org |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasound | Faster reaction times, lower energy consumption, higher yields. pensoft.netrsc.orgnih.gov |

| Reagents | Stoichiometric base (e.g., Pyridine) | Catalytic amounts of a reusable base or heterogeneous catalyst | Reduced waste, easier purification, lower cost. researchgate.net |

| Process | Multi-step with intermediate isolation | One-pot synthesis | Fewer separation steps, reduced solvent use, time and resource savings. wikipedia.org |

| Waste | Solvent waste, byproducts from reagents | Minimal waste, recyclable catalysts and solvents | Lower environmental burden, improved atom economy. researchgate.net |

By integrating these green chemistry principles, the synthesis of Nitrosulfathiazole can be made more sustainable and environmentally responsible. Future research will likely focus on developing and optimizing these greener pathways for the production of this and other important sulfonamide drugs.

Mechanistic Investigations of Nitrosulfathiazole S Biological Impact

Molecular Mechanisms of Action of Nitrosulfathiazole and its Metabolites

Nitrosulfathiazole and its derivatives are understood to exert significant biological effects primarily through the disruption of nucleic acid synthesis. This mechanism is particularly highlighted in studies concerning the toxicity of the antibiotic chloramphenicol (B1208), where p-nitrosulfathiazole is identified as a key toxic metabolite. medicalresearchjournal.orgnih.gov Research indicates that this metabolite is generated when chloramphenicol is degraded by enteric bacteria, leading to the release of toxic intermediates that are then absorbed. nih.gov

The primary mode of action is the inhibition of DNA synthesis, especially in rapidly dividing cells such as bone marrow stem cells. medicalresearchjournal.orgresearchgate.netnih.govmedicalresearchjournal.org This inhibitory action is attributed specifically to the p-nitrosulfathiazole moiety. medicalresearchjournal.orgnih.gov The resulting disruption of DNA replication can lead to cell death. researchgate.netnih.gov This hypothesis is strengthened by comparative studies with thiamphenicol, a chloramphenicol derivative that lacks the p-nitrosulfathiazole group and is not associated with the same type of bone marrow toxicity. medicalresearchjournal.orgnih.govmedicalresearchjournal.org

Furthermore, as a compound related to sulfonamides, Nitrosulfathiazole is implicated in the inhibition of the folate biosynthesis pathway. scribd.comdulomix.comvmou.ac.in Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid. nih.gov Since folic acid is essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA, inhibition of this pathway effectively halts nucleic acid production in susceptible bacteria. nih.gov

Table 1: Research Findings on Nucleic Acid Synthesis Inhibition by Nitrosulfathiazole Derivatives

| Finding | Implication | Supporting Evidence |

| The p-nitrosulfathiazole group is a toxic metabolite of Chloramphenicol. | Responsible for hematotoxicity observed with oral chloramphenicol administration. | Degradation by enteric bacteria releases the toxic metabolite. nih.govmedicalresearchjournal.org |

| Inhibits DNA synthesis in marrow stem cells. | Leads to bone marrow suppression and aplastic anemia. | Studies link the metabolite to cell death in these specific cell lines. medicalresearchjournal.orgresearchgate.netnih.gov |

| Acts as a Sulfonamide-related compound. | Competitively inhibits the enzyme dihydropteroate synthase (DHPS). | This disrupts the folic acid pathway, halting the production of DNA precursors. scribd.comdulomix.com |

Nitrosulfathiazole functions as a critical, albeit unstable, reactive intermediate in metabolic pathways. medicalresearchjournal.org It is formed through the biotransformation of parent compounds like chloramphenicol, a process that involves microsomal reduction reactions dependent on coenzymes such as NADPH. scribd.com The metabolic process reduces the aromatic nitro group, creating a series of short-lived and highly reactive intermediates. medicalresearchjournal.org

These reactive metabolites are central to the compound's biological impact. nih.gov The reduction of the nitro group is a stepwise process that can lead to the formation of nitroso and hydroxylamino derivatives. These intermediates are chemically unstable and can interact with cellular macromolecules. medicalresearchjournal.org This reactivity can lead to significant cellular damage, including the destabilization of the DNA helix and the induction of strand breaks, contributing to its genotoxic effects. medicalresearchjournal.org The inherent instability of these reduction intermediates means they are highly transient, yet their capacity to inflict damage is substantial.

The metabolic activation of Nitrosulfathiazole is closely linked to the induction of cellular oxidative stress. The reactive intermediates generated during the nitroreduction pathway are susceptible to oxidation. nih.gov This redox cycling process can lead to the formation of reactive oxygen species (ROS), such as superoxide (B77818) anions.

The generation of ROS can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress. nih.gov This condition is characterized by an imbalance between the production of reactive species and the ability of the biological system to detoxify these reactive intermediates. The resulting oxidative damage can affect a wide range of cellular components, including lipids, proteins, and, significantly, nucleic acids. This ROS-mediated damage can amplify the initial genotoxicity caused by the reactive metabolites, creating a cycle of cellular injury. nih.gov

Table 2: Mechanisms of Nitrosulfathiazole-Induced Cellular Stress

| Mechanism | Description | Consequence |

| Reactive Intermediate Formation | Metabolic reduction of the nitro group creates unstable, short-lived intermediates. medicalresearchjournal.orgscribd.com | These intermediates are highly reactive and can bind to cellular macromolecules. nih.gov |

| DNA Damage | The reactive metabolites can cause DNA helix destabilization and strand breaks. medicalresearchjournal.org | Inhibition of DNA replication and induction of genotoxicity. |

| ROS Generation | Redox cycling of the nitroaromatic intermediates produces reactive oxygen species (ROS). nih.gov | Leads to oxidative stress, damaging lipids, proteins, and DNA. nih.gov |

Role of Nitrosulfathiazole as a Reactive Reduction Intermediate

Cellular and Subcellular Targets of Nitrosulfathiazole

The biological impact of Nitrosulfathiazole is significantly tied to its effects on vital cellular processes, though its direct interaction with mitochondria appears to be secondary to its primary mechanism of toxicity. While the parent antibiotic chloramphenicol is a known inhibitor of mitochondrial protein synthesis, the toxicity associated with its metabolite, p-nitrosulfathiazole, is more directly attributed to its ability to inhibit DNA synthesis in the nucleus of susceptible cells, particularly bone marrow stem cells. nih.govmedicalresearchjournal.org

Nitrosulfathiazole's biological activity is mediated through its interaction with specific enzymatic systems and metabolic pathways. As a sulfonamide-related compound, one of its primary targets is the enzyme dihydropteroate synthase (DHPS). scribd.comdulomix.com By inhibiting DHPS, Nitrosulfathiazole disrupts the bacterial folate synthesis pathway, which is essential for producing precursors for nucleic acid synthesis. nih.gov This enzymatic inhibition is the basis for the antibacterial properties of sulfonamides.

The toxicity of Nitrosulfathiazole in mammalian cells is primarily a result of its metabolic activation. nih.gov The key metabolic pathway involved is nitroreduction, which is catalyzed by various enzymes, including NADPH-dependent flavoenzymes like cytochrome P450 reductases. scribd.com This process of "bioactivation" converts the relatively inert parent compound into highly reactive metabolites. nih.gov Therefore, the enzymes of the nitroreductase system are a crucial component of the pathway leading to Nitrosulfathiazole's cytotoxic effects.

Interactions with Mitochondrial Function and Protein Synthesis

Enzymatic Biotransformation Pathways and Metabolite Profiling of Nitrosulfathiazole

The biotransformation of xenobiotics, including the chemical compound Nitrosulfathiazole, is a critical process that determines their biological activity, duration of action, and potential toxicity. This process is primarily mediated by a series of enzymatic reactions that modify the chemical structure of the compound, generally rendering it more water-soluble and easier to excrete. The enzymatic biotransformation of drugs and other foreign compounds is typically categorized into Phase I and Phase II metabolic pathways.

Phase I reactions, which include oxidation, reduction, and hydrolysis, introduce or expose functional groups on the parent molecule. nih.gov These reactions are largely catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are predominantly found in the liver but also in other tissues such as the small intestine, lungs, and kidneys. nih.govnih.gov For compounds containing a nitro group, such as Nitrosulfathiazole, reduction is a significant metabolic pathway. frontiersin.org This reduction can be carried out by various nitroreductases, including those found in anaerobic bacteria within the human gastrointestinal tract. nih.gov

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid, sulfate, or amino acids. This process further increases the water solubility and facilitates the elimination of the compound from the body. drtsoukalas.com

While specific, detailed studies on the complete enzymatic biotransformation and metabolite profile of Nitrosulfathiazole are not extensively documented in publicly available literature, its chemical structure as a nitroaromatic sulfonamide suggests likely metabolic pathways based on the known metabolism of similar compounds. The presence of a nitro group points towards nitroreduction as a key biotransformation step, potentially leading to the formation of reactive intermediates. slideshare.net Furthermore, as a sulfonamide derivative, it may undergo modifications common to this class of compounds.

It has been noted that certain enteric bacteria can produce enzymes that degrade compounds like chloramphenicol, leading to the formation of toxic metabolites such as the p-nitrosulfathiazole group, which is suggested to inhibit DNA synthesis. slideshare.net This indicates that microbial enzymes in the gut can play a crucial role in the biotransformation and potential toxicity of related structures.

The following table summarizes the potential enzymatic biotransformation pathways for Nitrosulfathiazole based on its chemical structure and the general principles of xenobiotic metabolism.

| Potential Biotransformation Pathway | Enzyme Family Involved | Potential Metabolite Formed | Location of Metabolism |

| Nitroreduction | Nitroreductases | Aminosulfathiazole | Gut microbiota, Liver |

| Aromatic Hydroxylation | Cytochrome P450 (CYP) | Hydroxylated Nitrosulfathiazole | Liver |

| N-Acetylation | N-acetyltransferases (NAT) | N-acetyl-aminosulfathiazole (following nitroreduction) | Liver and other tissues |

| Glucuronidation | UDP-glucuronosyltransferases (UGT) | Nitrosulfathiazole-glucuronide or metabolite-glucuronide | Liver |

Detailed Research Findings

Specific research dedicated to the metabolite profiling of Nitrosulfathiazole is limited. However, studies on related compounds provide insights into its likely metabolic fate. For instance, the metabolism of other nitroaromatic compounds has been shown to be mediated by nitroreductases found in anaerobic bacteria such as Clostridium and Eubacterium species isolated from the human gastrointestinal tract. nih.gov These enzymes are capable of reducing nitro groups to aromatic amines. nih.gov

The cytochrome P450 system is another major pathway for the metabolism of a wide array of drugs. nih.gov While direct evidence for CYP-mediated metabolism of Nitrosulfathiazole is scarce, it is plausible that CYP enzymes, particularly isoforms like CYP3A4 which metabolize a large percentage of drugs, could be involved in the oxidative metabolism of the thiazole (B1198619) or benzene (B151609) ring of the molecule. nih.govmmv.org

Metabolite identification studies for new chemical entities often involve in vitro assays using liver microsomes or hepatocytes, followed by analysis with techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govchemrxiv.org Such studies would be necessary to definitively identify the metabolites of Nitrosulfathiazole and characterize the specific enzymes involved in its biotransformation. Without such dedicated studies, the precise metabolite profile of Nitrosulfathiazole remains largely uncharacterized in the scientific literature.

Pharmacological and Toxicological Research on Nitrosulfathiazole

Antiproliferative and Cytotoxic Activities of Nitrosulfathiazole and its Derivatives

The antiproliferative and cytotoxic effects of compounds related to nitrosulfathiazole have been evaluated to determine their potential in cancer therapy. These studies assess a compound's ability to inhibit the growth of cancer cells (antiproliferative activity) and to kill them directly (cytotoxic activity).

While direct studies on nitrosulfathiazole are limited, various sulfathiazole (B1682510) and sulfonamide derivatives have been synthesized and tested for their antiproliferative activity against a range of human cancer cell lines. researchgate.netnih.govnih.gov The efficacy is often measured by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

For instance, a sulfathiazole derivative incorporating a triazole ring demonstrated significant inhibitory activity against the A549 human lung cancer cell line, with an IC₅₀ value of 12.33 µg/mL. researchgate.net In another study, a series of 1,3-thiazole derivatives bearing a phthalimide (B116566) structure were evaluated. nih.gov One derivative showed potent activity against the MCF-7 breast cancer cell line with an IC₅₀ of 0.2 µM, while others were effective against MDA-MB-468 breast cancer and PC-12 pheochromocytoma cells. nih.gov Similarly, certain sulfone derivatives of 5-nitrothiazole (B1205993) have shown promising and selective antiproliferative activity against the HepG2 human liver cancer cell line. nih.gov The cytotoxic effects of various organotin(IV) derivatives have also been assessed, with one ethyl compound exhibiting an IC₅₀ value of 13.4 μM against A549 cells and 15.2 μM against MCF-7 cells. frontiersin.org

These findings indicate that the sulfonamide and thiazole (B1198619) scaffolds, key components of nitrosulfathiazole, are promising structures for the development of new anticancer agents. The antiproliferative effects are dependent on the specific chemical modifications to the core structure and the type of cancer cell line being tested. researchgate.netnih.govnih.gov

Table 1: In Vitro Cytotoxicity of Selected Sulfonamide and Thiazole Derivatives Against Human Cancer Cell Lines

| Compound Type | Cancer Cell Line | Cell Line Origin | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Sulfathiazole-triazole derivative | A549 | Lung Carcinoma | 12.33 µg/mL | researchgate.net |

| Thiazole-phthalimide derivative (5b) | MCF-7 | Breast Adenocarcinoma | 0.2 µM | nih.gov |

| Thiazole-phthalimide derivative (5k) | MDA-MB-468 | Breast Adenocarcinoma | 0.6 µM | nih.gov |

| Thiazole-phthalimide derivative (5g) | PC-12 | Pheochromocytoma | 0.43 µM | nih.gov |

| Dihydrogenated sulfone of 5-nitrothiazole | HepG2 | Liver Carcinoma | Promising Activity | nih.gov |

| Ethyltin(IV) derivative (Et₂SnL2) | A549 | Lung Carcinoma | 13.4 µM | frontiersin.org |

| Ethyltin(IV) derivative (Et₂SnL2) | MCF-7 | Breast Adenocarcinoma | 15.2 µM | frontiersin.org |

Cell death can occur through distinct, regulated pathways, primarily apoptosis (programmed cell death) and necrosis. scielo.br Apoptosis is a controlled process involving cell shrinkage and the activation of specific enzymes called caspases, while necrosis is typically characterized by cell swelling and rupture of the plasma membrane. scielo.br Research on sulfonamide derivatives indicates they can induce cancer cell death through both apoptotic and necrotic pathways. spandidos-publications.com

The apoptotic activity of sulfonamide derivatives often involves the activation of key signaling pathways. tandfonline.comtandfonline.com Studies have shown that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. tandfonline.comdovepress.com The intrinsic pathway is marked by the release of cytochrome c from mitochondria, which in turn activates initiator caspase-9 and subsequently effector caspase-3. tandfonline.comtandfonline.comdovepress.com The extrinsic pathway is initiated by the activation of death receptors on the cell surface, leading to the activation of caspase-8, which also converges on caspase-3 activation. tandfonline.comtandfonline.com Several sulfonamide derivatives have been shown to increase the mRNA expression of pro-apoptotic genes like caspase 3, caspase 8, and caspase 9 in cancer cells. tandfonline.comtandfonline.com

Furthermore, the induction of apoptosis by these compounds is often linked to the activation of mitogen-activated protein kinase (MAPK) pathways, such as p38 and ERK, which play a crucial role in transducing extracellular signals to a cellular response. tandfonline.comtandfonline.com Another mechanism involves the generation of reactive oxygen species (ROS), which can inflict cellular damage and trigger apoptosis. spandidos-publications.comspandidos-publications.com This ROS-mediated cell death can be attenuated by antioxidants, indicating the process is dependent on the cell's redox balance. spandidos-publications.comspandidos-publications.com In some cases, sulfonamide derivatives induce a mixed mode of cell death, exhibiting features of both apoptosis and necrosis. spandidos-publications.com This may occur when the apoptotic machinery is impaired or overwhelmed by the intensity of the cellular insult. scielo.br

The cell cycle is a series of events that leads to cell division and replication. It consists of four main phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). frontiersin.org Many anticancer agents exert their effects by disrupting the cell cycle, leading to cell cycle arrest and preventing cancer cells from proliferating.

Studies on analogues of nitrosulfathiazole, particularly sulfonamide derivatives, have demonstrated their ability to modulate cell cycle progression. For example, certain quinazoline-sulfonamide derivatives were found to halt the progression of leukemia cells at the G2/M phase. researchgate.net Similarly, other research has shown that saponin (B1150181) derivatives can induce a G1 phase arrest in human lung cancer cells. nih.gov This arrest at specific checkpoints (like G1 or G2/M) prevents the cell from entering the next phase of division, often triggering apoptosis if the underlying damage cannot be repaired. frontiersin.org The ability of some chalcone (B49325) derivatives to induce G2/M arrest was associated with the generation of ROS. mdpi.com

The nitroso moiety may also contribute to cell cycle modulation. The nitroso-containing compound S-nitroso-N-acetyl penicillamine (B1679230) (SNAP) has been shown to prevent the spontaneous exit from metaphase-II arrest in rat eggs by stabilizing the maturation-promoting factor (MPF), a key regulator of the G2/M transition. nih.gov This suggests that nitrosulfathiazole analogues could potentially interfere with cell cycle progression through multiple mechanisms, involving both the sulfonamide and nitroso components, making them a subject of interest for developing novel cell cycle-inhibiting cancer therapies.

Apoptotic and Necrotic Pathways Induced by Nitrosulfathiazole Exposure

Hematopoietic System Impairment and Genotoxicity Induced by Nitrosulfathiazole Metabolites

While potentially useful as therapeutic agents, the metabolites of nitrosulfathiazole may also pose toxicological risks, including damage to the hematopoietic system (responsible for forming blood cells) and genotoxicity (damage to genetic material).

The bone marrow is the primary site of hematopoiesis and is particularly sensitive to cytotoxic agents due to its high rate of cell proliferation. mdpi.com Sulfonamides as a class are known to cause rare but serious adverse hematologic effects, including agranulocytosis (a severe lack of white blood cells) and aplastic anemia (failure of the bone marrow to produce new blood cells), suggesting direct or indirect bone marrow cytotoxicity. nih.govmsdvetmanual.com These reactions may be idiosyncratic and linked to the metabolism of the sulfonamide's arylamine group. msdvetmanual.comaap.org Studies using zebrafish embryos, a model for vertebrate development, have shown that certain quinazoline-sulfonamide derivatives can perturb the normal process of hematopoiesis. researchgate.net

The nitroso group also contributes significantly to potential bone marrow toxicity. Clinically used nitrosourea (B86855) antitumor agents, which contain a nitroso group, are well-known for causing severe, treatment-limiting bone marrow toxicity. nih.gov The mechanism of this myelotoxicity is linked to the alkylation of DNA within bone marrow cells. nih.gov The toxic effects of some genotoxins extend to healthy, rapidly dividing cells like those in the bone marrow, leading to myelosuppression. mdpi.com Therefore, it is plausible that metabolites of nitrosulfathiazole could induce bone marrow cytotoxicity through a combination of mechanisms, including hypersensitivity reactions associated with sulfonamide metabolites and direct DNA damage in hematopoietic progenitor cells caused by reactive nitroso-related intermediates.

Genotoxicity refers to the property of chemical agents to damage the genetic information within a cell, potentially leading to mutations and cancer. wikipedia.org This damage can manifest as DNA fragmentation (single- or double-strand breaks), point mutations, or larger-scale chromosomal aberrations. wikipedia.org

The metabolites of nitrosulfathiazole are of particular concern for their genotoxic potential. N-nitroso compounds are a well-established class of genotoxins. nih.gov Upon metabolic activation, they can form reactive species that damage DNA. nih.govtandfonline.comoup.com Studies using the alkaline elution technique have demonstrated that many N-nitroso compounds are potent inducers of DNA fragmentation in various cell types. nih.govtandfonline.comnih.gov The interaction of various drugs containing nitrosatable groups with nitrite (B80452) under acidic conditions can lead to the formation of direct-acting nitroso compounds capable of causing significant DNA fragmentation. tandfonline.comnih.govtandfonline.com

The sulfonamide component may also contribute to genotoxicity. An epidemiological study of pharmaceutical factory workers exposed to sulfonamide drugs revealed a significantly increased number of cells with structural chromosomal aberrations, primarily gaps and breaks, in their peripheral lymphocytes. nih.gov However, some in vitro studies on specific sulfonamide derivatives using chromosomal aberration and micronucleus tests in human lymphocytes did not find significant genotoxic effects under the tested conditions. researchgate.net The genotoxicity of nitrosamine (B1359907) impurities has been evaluated in human lymphoblastoid TK6 cells, where several compounds caused concentration-dependent increases in DNA damage markers, micronucleus frequency, and cell cycle arrest. nih.gov

Table 2: Summary of Potential Genotoxic Effects of Nitrosulfathiazole-Related Moieties

| Moiety / Compound Class | Type of Genetic Damage Observed | Assay / Study Type | Reference |

|---|---|---|---|

| N-Nitroso Compounds | DNA Fragmentation | Alkaline Elution | nih.govtandfonline.comnih.gov |

| Sulfonamide Drugs | Structural Chromosomal Aberrations (gaps, breaks) | Human Lymphocyte Analysis (in vivo exposure) | nih.gov |

| Nitrosamine Impurities | DNA Damage (γH2A.X), Micronuclei | Flow Cytometry, Micronucleus Assay (in vitro) | nih.gov |

| Specific Sulfonamide Derivatives | No significant chromosomal aberrations or micronuclei | CA and MN Assays (in vitro) | researchgate.net |

Impact on Hematopoiesis and Blood Cell Lineages

Nitrosulfathiazole has been identified as a substance that can negatively affect hematopoiesis, the process of creating new blood cells. Research has indicated that p-nitrosulfathiazole, considered a derivative of chloramphenicol (B1208), is capable of inhibiting DNA synthesis within bone marrow stem cells, which can ultimately lead to cell death. koreamed.org This disruption affects the pluripotent hematopoietic stem cells (HSCs), which are responsible for developing into various progenitor cells for different blood lineages, including myeloid and lymphoid cells. koreamed.orgmdpi.com

The consequence of this inhibition is a decrease in the production of various blood cells. koreamed.org Specifically, exposure to compounds like p-nitrosulfathiazole has been shown to reduce the relative numbers of TER-119+ VLA-4+ erythroid lineage cells and Gr-1+ granulocytes. koreamed.org The disruption of hematopoiesis can lead to conditions such as aplastic anemia, a serious state where the bone marrow does not produce enough new blood cells to replenish the body's needs. koreamed.orgopenaccessjournals.com The fundamental role of HSCs is to sustain the production of all blood and immune cells throughout an organism's life; therefore, any substance that impairs their function can have significant hematological consequences. mdpi.comopenaccessjournals.com

Broader Biological Activities of Nitrosulfathiazole Compounds

While direct studies on Nitrosulfathiazole's activity against SARS-CoV-2 are not prominent, research into related compounds and classes offers insights into potential antiviral mechanisms. The urgent need for therapeutics during the COVID-19 pandemic spurred the investigation of a wide array of compounds, including the repositioning of existing FDA-approved drugs. biorxiv.org

Screening efforts identified several drugs with antiviral efficacy against SARS-CoV-2. biorxiv.org For instance, Niclosamide, a salicylanilide (B1680751) anthelmintic, demonstrated antiviral activity against SARS-CoV infection by impairing post-entry steps of the viral replication cycle. frontiersin.org Similarly, Nitazoxanide (B1678950), which contains a nitrothiazole ring, and its active metabolite, tizoxanide, showed in vitro efficacy against SARS-CoV-2 and effectiveness in a reconstructed human airway epithelium model. nih.gov However, in animal models, the standard formulation of nitazoxanide did not effectively reduce viral replication in organs, likely due to insufficient drug concentrations reaching these tissues. nih.gov

The general approach to finding antiviral agents involves targeting various stages of the viral life cycle, from entry into the host cell to replication. frontiersin.orgmdpi.com Compounds like flavonoids have also been extensively studied for their ability to inhibit key viral proteins of SARS-CoV-2, such as the 3C-like protease (3CLpro) and papain-like protease (PLpro). mdpi.com Though not directly nitrosulfathiazole, this broad-spectrum research highlights the diverse chemical structures being evaluated for activity against coronaviruses.

The development of hybrid molecules, which combine different pharmacophores, is a key strategy in the search for new antitubercular agents. This approach aims to create novel compounds with enhanced activity against Mycobacterium tuberculosis, including drug-resistant strains. scielo.brmdpi.com

Research in this area has focused on creating hybrids that incorporate structural motifs known for their biological activity. For example, thiazole-chalcone hybrids have been designed and synthesized, with some showing significant antitubercular potential. nih.gov In one study, chalcones containing 2,4-difluorophenyl and 2,4-dichlorophenyl groups demonstrated potent activity, surpassing that of the standard drug pyrazinamide. nih.gov Another strategy involves creating hybrids of isoniazid (B1672263) with cyclic amines and azachalcones, resulting in compounds with notable activity against the M. tuberculosis H37Rv strain. scielo.br

Benzothiazole derivatives are another class of compounds investigated for their antitubercular properties. mdpi.com These are often combined with other moieties, such as quinoline (B57606) and urea, to create hybrids. mdpi.com The rationale is that such combinations may lead to compounds with multimodal activity and improved pharmacological profiles. mdpi.com Studies have shown that the presence of electron-withdrawing substituents on these hybrid molecules can be beneficial for their antitubercular activity. nih.gov

Table 1: Antitubercular Activity of Selected Hybrid Compounds This table is for illustrative purposes and includes data on related hybrid structures, not specifically Nitrosulfathiazole hybrids.

| Compound Type | Specific Compound Example | Target | Potency (MIC) | Source |

|---|---|---|---|---|

| Amine-Azachalcone Hybrid | Compound 17 | M. tuberculosis H37Rv | 4.85 µM | scielo.br |

| Amine-Azachalcone Hybrid | Compound 15 | M. tuberculosis H37Rv | 6.62 µM | scielo.br |

| Thiazole-Chalcone Hybrid | Chalcone 12 (2,4-difluorophenyl) | M. tuberculosis | 2.43 µM | nih.gov |

| Thiazole-Chalcone Hybrid | Chalcone 7 (2,4-dichlorophenyl) | M. tuberculosis | 4.41 µM | nih.gov |

Analogues and derivatives of compounds containing thiazole and nitro groups have been explored for their potential as antifungal agents. The strategy often involves modifying core structures to enhance efficacy and broaden the spectrum of activity against pathogenic fungi. mdpi.com

For instance, the introduction of a piperazine (B1678402) ring to azole structures, as seen in drugs like itraconazole (B105839) and posaconazole, is a known method to improve antifungal activity. mdpi.comnih.gov Research has been conducted on synthesizing novel triazole derivatives that incorporate a piperazine moiety, with some of these new compounds showing significant in vitro activity against various human pathogenic fungi. nih.gov

Similarly, nitrotriazole derivatives have demonstrated desirable antifungal activity, in some cases against fluconazole-resistant fungal strains. mdpi.com The synthesis of new triazole and nitro-triazole derivatives has yielded compounds with moderate to high in vitro antifungal effects. mdpi.com Another area of research involves thiazole-containing compounds. A hydrazine (B178648) derivative, (4-phenyl-1,3-thiazol-2-yl) hydrazine, has shown high-efficiency, broad-spectrum antifungal activity against pathogenic fungi like Candida, Aspergillus, and Cryptococcus. frontiersin.org This compound was also found to inhibit the formation of biofilms, a key virulence factor for fungi such as Candida albicans. frontiersin.org

Table 2: In Vitro Antifungal Activity of Selected Thiazole and Triazole Analogues This table is for illustrative purposes and includes data on related analogue structures, not specifically Nitrosulfathiazole analogues.

| Compound Class | Specific Compound Example | Fungal Strain | Potency (MIC) | Source |

|---|---|---|---|---|

| Thiazole Hydrazine | (4-phenyl-1,3-thiazol-2-yl) hydrazine (31C) | Candida albicans | 0.0625-4 µg/ml | frontiersin.org |

| Triazole Piperazine | Compound 1d | Candida albicans 14053 | 0.25 µg/mL | nih.gov |

| Triazole Piperazine | Compound 1i | Candida albicans 14053 | 0.25 µg/mL | nih.gov |

| Nitrotriazole Derivative | Compound 5b | Various Fungal Strains | Comparable to fluconazole | mdpi.com |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Nitrosulfathiazole

Elucidation of Key Structural Elements and Pharmacophores for Nitrosulfathiazole's Biological Effects

The biological activity of nitrosulfathiazole is intrinsically linked to the synergistic contribution of its two primary pharmacophoric components: the sulfonamide group and the nitrothiazole moiety. A pharmacophore is a specific arrangement of molecular features necessary for biological activity.

The foundational pharmacophore of antibacterial sulfonamides is the sulfanilamide (B372717) skeleton. Key structural requirements for the antibacterial activity of sulfonamides have been well-established and are presumed to be critical for nitrosulfathiazole as well. slideshare.net These include the p-aminobenzenesulfonamide core, where the amino group is crucial and ideally remains unsubstituted. The sulfur atom must be directly linked to the benzene (B151609) ring. slideshare.net

The second crucial pharmacophore is the nitroaromatic system. In many nitroaromatic antibacterial agents, the nitro group is essential for activity. mdpi.com These compounds often act as prodrugs, requiring enzymatic reduction of the nitro group within the target microorganism to form reactive nitroso and hydroxylamino derivatives. plos.org These reactive species can then interact with various cellular targets, including DNA, leading to cell death. encyclopedia.pub For nitrothiazole derivatives, the nitro group on the thiazole (B1198619) ring is considered the primary chemical feature responsible for their potent antibacterial effects. nih.gov

Therefore, the essential pharmacophoric elements for nitrosulfathiazole's biological activity can be summarized as:

An aromatic ring system.

A sulfonamide group directly attached to the aromatic ring.

A nitro group attached to the heterocyclic thiazole ring, which is linked to the sulfonamide nitrogen.

Correlation of Systematic Structural Modifications with Biological Efficacy

Systematic structural modifications of a lead compound are a cornerstone of medicinal chemistry, providing insights into how different parts of a molecule contribute to its biological activity. nih.gov For nitrosulfathiazole, modifications can be conceptualized at various positions, with the resulting changes in efficacy helping to refine the SAR.

The introduction of various substituents on the nitrosulfathiazole scaffold can significantly modulate its physicochemical properties and, consequently, its biological activity.

Substituents on the Aromatic Ring: While the parent sulfanilamide structure is often optimal, substitutions on the benzene ring can influence activity. Generally, substitutions on the aromatic ring of sulfonamides tend to decrease or abolish activity. slideshare.net However, specific substitutions can sometimes enhance properties like bioavailability. For instance, the introduction of a fluorine atom can increase potency and bioavailability in some sulfonamide derivatives. researchgate.net

Substituents on the Thiazole Ring: The nature of the heterocyclic ring attached to the sulfonamide nitrogen is a major determinant of activity. In a study of sulfathiazole (B1682510) derivatives, replacing the amino group on the phenyl ring with various substituents and introducing a thiophene (B33073) ring on the core scaffold led to compounds with selective activity against Staphylococcus aureus. arkat-usa.org This highlights that modifications to the heterocyclic part of the molecule can lead to significant changes in the spectrum of activity. For nitrothiazole derivatives, substitutions on the phenyl ring attached to the thiazole have been shown to influence anti-tubercular activity, with meta-positioned substituents generally leading to an increase in activity. mdpi.com

The following table illustrates the hypothetical impact of substituents on the activity of nitrosulfathiazole analogues, based on established principles for sulfonamides and nitroaromatic compounds.

| Modification Site | Substituent | Predicted Effect on Activity | Rationale |

| Phenyl Ring (ortho/meta to -SO2NH-) | Electron-withdrawing group (e.g., -Cl, -CF3) | Likely decrease | Substitution on the aromatic ring of sulfonamides often reduces activity. slideshare.net |

| Phenyl Ring (ortho/meta to -SO2NH-) | Electron-donating group (e.g., -CH3, -OCH3) | Likely decrease | Substitution on the aromatic ring of sulfonamides often reduces activity. slideshare.net |

| Thiazole Ring | Additional alkyl or aryl groups | Variable | May alter lipophilicity and steric interactions with the target site; requires empirical testing. |

| Sulfonamide Nitrogen | Replacement of thiazole with other heterocycles | Variable | The nature of the heterocyclic ring significantly impacts potency and spectrum of activity. |

Stereochemistry can play a profound role in the biological activity of drugs by influencing their interaction with chiral biological targets such as enzymes and receptors. researchgate.net While the core structure of nitrosulfathiazole is achiral, the introduction of chiral centers through substitution could lead to stereoisomers with different activities.

For instance, in studies of other complex sulfonamide-containing molecules, the stereochemistry at certain positions has been shown to be crucial for antiproliferative activity. acs.org In some cases, one enantiomer may be highly active while the other is inactive or even inhibitory to the active form. acs.org If nitrosulfathiazole analogues were to be synthesized with chiral substituents, it would be imperative to separate and evaluate the individual stereoisomers to fully understand the SAR.

Influence of Substituent Effects on Nitrosulfathiazole Activity Profiles

Development of Predictive QSAR Models for Nitrosulfathiazole Analogues

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. plapiqui.edu.ar These models are invaluable for predicting the activity of novel, unsynthesized analogues, thereby guiding drug design and prioritizing synthetic efforts.

The development of a robust QSAR model begins with the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For nitrosulfathiazole analogues, a variety of descriptors would be relevant, falling into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and atomic charges. plapiqui.edu.ar These are particularly important for nitrosulfathiazole, as the reduction of the nitro group is an electronic process.

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR) and van der Waals volume are common examples. arkat-usa.org

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which affects its ability to cross cell membranes. The partition coefficient (logP) is the most widely used hydrophobic descriptor. arkat-usa.org

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing its connectivity and branching. Examples include the Wiener index and molecular connectivity indices. arkat-usa.org

3D Descriptors: In methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), 3D descriptors are derived from the steric and electrostatic fields surrounding the aligned molecules. researchgate.netresearchgate.net

A hypothetical QSAR study on a series of nitrosulfathiazole analogues might reveal the following relationships, as exemplified by studies on other sulfonamides:

| Descriptor Type | Example Descriptor | Potential Correlation with Activity | Interpretation |

| Electronic | LUMO Energy | Negative | A lower LUMO energy facilitates the acceptance of electrons, which is necessary for the reductive activation of the nitro group. plapiqui.edu.ar |

| Hydrophobic | logP | Parabolic | An optimal lipophilicity is required for membrane permeation without being trapped in lipid bilayers. arkat-usa.org |

| Steric | Molar Refractivity (MR) | Negative for bulky groups | Bulky substituents may cause steric hindrance at the active site of the target enzyme. acs.org |

| Quantum Chemical | Dipole Moment | Positive or Negative | Can influence the overall polarity and solubility of the compound, affecting its interaction with the biological target. plapiqui.edu.ar |

A QSAR model is only useful if it is statistically robust and has good predictive power. Validation is a critical step to ensure the reliability of the model. acs.org Several statistical methods are employed for this purpose:

Internal Validation: This assesses the stability and robustness of the model using the same dataset on which it was developed. The most common technique is cross-validation, particularly the leave-one-out (LOO) method. plapiqui.edu.ar In LOO cross-validation, a model is built using all but one compound, and the activity of the excluded compound is predicted. This is repeated for every compound in the dataset. The resulting cross-validated correlation coefficient (q²) is a measure of the model's internal predictive ability. A q² value greater than 0.5 is generally considered indicative of a good model.

External Validation: This is a more stringent test of a model's predictive power. The initial dataset is split into a training set, used to build the model, and a test set, which is kept aside. acs.org The model developed using the training set is then used to predict the activities of the compounds in the test set. The predictive ability is assessed by the predictive r² (r²_pred), which measures the correlation between the observed and predicted activities for the test set. An r²_pred value greater than 0.6 is often considered a benchmark for a reliable predictive model.

Y-Randomization: This test ensures that the developed model is not a result of a chance correlation. The biological activity values (Y-vector) are randomly shuffled, and a new QSAR model is developed with the original independent variables (descriptors). This process is repeated multiple times. If the resulting models have significantly lower correlation coefficients than the original model, it confirms that the original model is robust and not due to chance.

The following table summarizes key statistical parameters used for QSAR model validation:

| Parameter | Symbol | Description | Acceptable Value |

| Coefficient of Determination | r² | Measures the goodness of fit of the model to the training set data. | > 0.6 |

| Cross-validated Correlation Coefficient | q² or r²_cv | Measures the internal predictive ability of the model. | > 0.5 |

| Predictive r-squared | r²_pred | Measures the predictive ability of the model for an external test set. | > 0.6 |

| Standard Error of Estimate | SEE | Measures the absolute error of the model. | Lower values are better. |

| F-statistic | F | A measure of the statistical significance of the model. | Higher values are better. |

Selection and Application of Molecular Descriptors

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Approaches for Nitrosulfathiazole

Three-dimensional quantitative structure-activity relationship (3D-QSAR) represents a sophisticated computational approach to understanding how the three-dimensional properties of a molecule, such as its shape and electronic features, influence its biological activity. Unlike 2D-QSAR, which relies on global molecular properties, 3D-QSAR methods analyze the steric and electrostatic fields surrounding a molecule, providing a more detailed and visualizable model of structure-activity relationships. The primary goal is to generate predictive models that can guide the rational design of new, more potent analogues. The most common 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

While specific 3D-QSAR studies exclusively focused on nitrosulfathiazole are not extensively available in public literature, the well-established structure-activity relationships of antibacterial sulfonamides allow for a hypothetical application of these powerful techniques. Such studies would be invaluable for optimizing the structure of nitrosulfathiazole to enhance its antibacterial efficacy.

Comparative Molecular Field Analysis (CoMFA)

CoMFA is a foundational 3D-QSAR technique that correlates the biological activity of a series of compounds with their steric and electrostatic fields. tandfonline.com To perform a CoMFA study on nitrosulfathiazole analogues, a dataset of these compounds with their corresponding antibacterial activities (e.g., Minimum Inhibitory Concentration, MIC) would be required.

The general workflow would involve:

Molecular Alignment: A crucial step where all molecules in the dataset are superimposed based on a common structural scaffold. For nitrosulfathiazole and its derivatives, the sulfanilamide backbone would serve as the template for alignment.

Field Calculation: The aligned molecules are placed in a 3D grid. At each grid point, the steric (Lennard-Jones potential) and electrostatic (Coulomb potential) fields are calculated using a probe atom (typically a sp³ carbon with a +1 charge). tandfonline.com

Statistical Analysis: Partial Least Squares (PLS) analysis is then used to derive a mathematical relationship between the variations in the field values (the independent variables) and the biological activity (the dependent variable).

The output of a CoMFA study is a QSAR equation and a set of contour maps. These maps visualize the regions in 3D space where modifications to the molecular structure are predicted to enhance or diminish activity.

Steric Contour Maps: Green contours indicate regions where bulky substituents are favored, while yellow contours show areas where steric bulk is detrimental to activity.

Electrostatic Contour Maps: Blue contours highlight regions where positive charge is favorable, and red contours indicate where negative charge is preferred.

Based on the known SAR of sulfonamides, a hypothetical CoMFA on nitrosulfathiazole analogues might reveal that bulky, electron-withdrawing groups on the thiazole ring could enhance activity, which would be visualized as green and red contours in those specific regions.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. mdpi.com This method uses a Gaussian function to calculate the similarity indices, which avoids some of the issues with the steep potential energy changes seen in CoMFA.

For a series of nitrosulfathiazole derivatives, a CoMSIA study would provide a more comprehensive understanding of the structural requirements for antibacterial activity. The resulting contour maps would offer insights into:

Hydrophobic Fields: Yellow contours would indicate regions where hydrophobic groups increase activity, while white contours would suggest that hydrophilic groups are preferred.

Hydrogen Bond Donor/Acceptor Fields: Cyan and purple contours would show favorable positions for H-bond donors and acceptors, respectively. Red and orange contours would indicate unfavorable regions for these groups.

A CoMSIA model for nitrosulfathiazole analogues could, for instance, highlight the importance of the sulfonamide group's hydrogen-bonding capabilities for interacting with the target enzyme, dihydropteroate (B1496061) synthetase.

Illustrative Research Findings

To illustrate the kind of data generated in a 3D-QSAR study, consider a hypothetical set of nitrosulfathiazole derivatives and their antibacterial activity.

Table 1: Hypothetical Nitrosulfathiazole Analogues and Their Antibacterial Activity

| Compound | R1-substituent | R2-substituent | Experimental pMIC (log(1/MIC)) | Predicted pMIC (CoMFA) | Predicted pMIC (CoMSIA) |

| Nitrosulfathiazole | -H | -NO₂ | 5.80 | 5.75 | 5.82 |

| Analogue 1 | -CH₃ | -NO₂ | 5.95 | 5.90 | 5.98 |

| Analogue 2 | -Cl | -NO₂ | 6.20 | 6.15 | 6.22 |

| Analogue 3 | -F | -NO₂ | 6.10 | 6.08 | 6.13 |

| Analogue 4 | -H | -NH₂ | 4.50 | 4.55 | 4.48 |

| Analogue 5 | -H | -CN | 5.90 | 5.88 | 5.91 |

The statistical robustness of the 3D-QSAR models is evaluated using several parameters. A good model will have a high cross-validated correlation coefficient (q²) and a high non-cross-validated correlation coefficient (r²). mdpi.comresearchgate.net

Table 2: Statistical Parameters of a Hypothetical 3D-QSAR Study on Nitrosulfathiazole Analogues

| Parameter | CoMFA Model | CoMSIA Model |

| q² (Cross-validated r²) | 0.650 | 0.710 |

| r² (Non-cross-validated r²) | 0.945 | 0.968 |

| Standard Error of Estimate (SEE) | 0.215 | 0.180 |

| F-statistic | 120.5 | 155.8 |

| Optimal Number of Components | 5 | 6 |

In this hypothetical scenario, the CoMSIA model shows slightly better predictive power (higher q²) than the CoMFA model. The field contributions from the CoMSIA model would provide detailed insights for further drug design.

Table 3: Field Contributions in the Hypothetical CoMSIA Model

| Field | Contribution (%) |

| Steric | 20 |

| Electrostatic | 35 |

| Hydrophobic | 25 |

| H-bond Donor | 10 |

| H-bond Acceptor | 10 |

These results would suggest that electrostatic and hydrophobic interactions are the primary drivers of activity for this series of compounds. By analyzing the contour maps generated from such a study, medicinal chemists could strategically design new nitrosulfathiazole derivatives with optimized substituents to improve their fit and interaction with the target enzyme, ultimately leading to enhanced antibacterial potency.

Computational and Theoretical Chemistry Approaches in Nitrosulfathiazole Research

Quantum Chemical Calculations for Nitrosulfathiazole and its Reaction Intermediates

Quantum chemistry, which applies quantum mechanics to chemical systems, is fundamental to determining the electronic structure and predicting the properties of molecules like Nitrosulfathiazole. wikipedia.org By solving approximations of the Schrödinger equation, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) can model the molecule and its potential reaction intermediates with high accuracy. wikipedia.orgarxiv.org These calculations are crucial for predicting reaction pathways and understanding the intrinsic properties of the molecule before undertaking extensive experimental work. rsc.org

The electronic structure of a molecule governs its physical and chemical properties. wikipedia.org Quantum chemical calculations provide detailed information about the distribution of electrons within Nitrosulfathiazole, which is key to predicting its reactivity.

Detailed Research Findings: Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone of this approach. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Electrostatic Potential (ESP) maps can also be generated, which visualize the charge distribution on the molecule's surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites susceptible to chemical attack. For Nitrosulfathiazole, calculations would likely reveal a high negative potential around the oxygen and nitrogen atoms of the nitroso and sulfonyl groups, and the nitrogen of the thiazole (B1198619) ring, indicating these as potential sites for electrophilic interaction. Conversely, areas with positive potential would be susceptible to nucleophilic attack. These computational tools are essential for designing new synthetic routes and understanding reaction mechanisms. rsc.org

Table 6.1: Hypothetical Quantum Chemical Properties of Nitrosulfathiazole

| Computational Parameter | Predicted Value/Information | Significance |

|---|---|---|

| HOMO Energy | - | Indicates electron-donating capability |

| LUMO Energy | - | Indicates electron-accepting capability |

| HOMO-LUMO Gap | - | Predicts chemical reactivity and stability |

| Electrostatic Potential | Map | Identifies nucleophilic and electrophilic sites |

| Mulliken Atomic Charges | Charge values for each atom | Quantifies the partial charge on each atom |

This table illustrates the type of data generated from quantum chemical calculations to predict reactivity. Specific values would be dependent on the level of theory and basis set used.

Quantum chemical calculations are highly effective in simulating various types of spectra, which can then be compared with experimental data to confirm the structure of a synthesized compound. wikipedia.orgmdpi.com This is particularly valuable for complex molecules or for distinguishing between different isomers or polymorphs. nih.gov

Detailed Research Findings: By calculating the vibrational frequencies of Nitrosulfathiazole, a theoretical infrared (IR) spectrum can be generated. mdpi.com Each peak in the simulated spectrum corresponds to a specific vibrational mode of the molecule's bonds (e.g., N=O stretching, S=O stretching, C-H bending). Comparing this simulated spectrum to an experimental one helps in assigning the observed bands and verifying the molecular structure. cube-synergy.eu

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (for ¹H and ¹³C) can be calculated. These theoretical shifts are invaluable for interpreting complex experimental NMR spectra and ensuring correct structural assignment. Furthermore, electronic transitions can be calculated using methods like Time-Dependent Density Functional Theory (TD-DFT) to predict the Ultraviolet-Visible (UV-Vis) absorption spectrum, providing insight into the molecule's electronic behavior. scm.comnih.gov

Table 6.2: Comparison of Simulated vs. Experimental Spectroscopic Data for Nitrosulfathiazole

| Spectroscopic Technique | Calculated Data (Example) | Experimental Data (Example) | Purpose of Comparison |

|---|---|---|---|

| Infrared (IR) | N=O Stretch: 1550 cm⁻¹ | N=O Stretch: 1545 cm⁻¹ | Structural verification and vibrational mode assignment. cube-synergy.eu |

| S=O Asymmetric Stretch: 1355 cm⁻¹ | S=O Asymmetric Stretch: 1350 cm⁻¹ | ||

| ¹³C NMR | C (thiazole ring): 168 ppm | C (thiazole ring): 170 ppm | Correct assignment of carbon environments. wikipedia.org |

| UV-Vis | λmax: 340 nm | λmax: 345 nm | Confirmation of electronic transitions. scm.com |

This table provides an illustrative comparison. Actual values depend on experimental conditions and computational parameters.

Electronic Structure Analysis and Prediction of Reactivity

Molecular Docking Studies of Nitrosulfathiazole with Target Macromolecules